molecular formula C18H12N2O5 B8090730 2,2'-(1-Hydroxyethane-1,2-diyl)diisoindoline-1,3-dione

2,2'-(1-Hydroxyethane-1,2-diyl)diisoindoline-1,3-dione

Cat. No.: B8090730
M. Wt: 336.3 g/mol
InChI Key: PYGSUBYXHHJETL-UHFFFAOYSA-N
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Description

2,2’-(1-Hydroxyethane-1,2-diyl)diisoindoline-1,3-dione is a chemical compound with the molecular formula C18H12N2O4 and a molecular weight of 336.3 g/mol It is known for its unique structure, which includes two isoindoline-1,3-dione moieties connected by a hydroxyethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1-Hydroxyethane-1,2-diyl)diisoindoline-1,3-dione typically involves the reaction of phthalic anhydride with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product . The reaction conditions often include heating the reactants to a temperature range of 150-200°C and using a catalyst such as sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(1-Hydroxyethane-1,2-diyl)diisoindoline-1,3-dione may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1-Hydroxyethane-1,2-diyl)diisoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

2,2’-(1-Hydroxyethane-1,2-diyl)diisoindoline-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(1-Hydroxyethane-1,2-diyl)diisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1-Hydroxyethane-1,2-diyl)diisoindoline-1,3-dione is unique due to its dual isoindoline-1,3-dione structure connected by a hydroxyethane bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)-2-hydroxyethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c21-14(20-17(24)12-7-3-4-8-13(12)18(20)25)9-19-15(22)10-5-1-2-6-11(10)16(19)23/h1-8,14,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGSUBYXHHJETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(N3C(=O)C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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